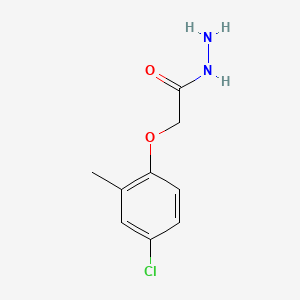

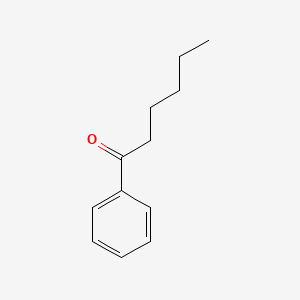

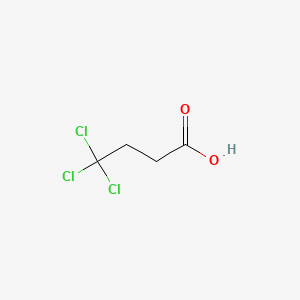

acetic acid CAS No. 1142202-55-8](/img/structure/B1345817.png)

[(1-Ethylpropyl)amino](oxo)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethylpropyl)amino](oxo)acetic acid, more commonly known as EPAOA, is a type of amino acid that is found in many foods and other sources. It is a non-essential amino acid, meaning that it is not required for human health and can be produced by the body. EPAOA is a precursor to a number of molecules, including neurotransmitters, hormones, and other compounds. It is also involved in the synthesis of proteins and other molecules. In recent years, EPAOA has been studied for its potential therapeutic applications in a variety of diseases.

Aplicaciones Científicas De Investigación

Reaction Mechanisms and Derivative Synthesis

- Derivatives Synthesis : A study identified and isolated various derivatives from a reaction between 1H-indazol-3-ol and ethyl chloroacetate, exploring the mechanism of their formation and particularly the ring enlargement from indazole to tetrahydroquinazoline. This includes derivatives like ethyl esters of [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid and others, shedding light on potential synthetic pathways and applications of similar compounds (Bonanomi & Palazzo, 1977).

Plant Growth and Ethylene Inhibition

- Ethylene Formation Inhibition in Plants : Novel oxime ether derivatives of aminooxyacetic acid, closely related to the query compound, were tested for their ability to inhibit ethylene formation in higher plants. Such compounds significantly reduced ethylene evolution in leaf discs of oilseed rape and drought-stressed barley leaves, also delaying senescence of cut carnation flowers. This suggests applications in agriculture to enhance plant longevity and stress resistance (Kirchner et al., 1993).

Antioxidant and Enzymatic Activity Modulation

- Xanthine Oxidase Inhibition : Transition metal complexes of a novel amino acid bearing Schiff base ligand demonstrated selective inhibitory studies on xanthine oxidase, an enzyme involved in oxidative stress and related diseases. These findings suggest a potential application in developing treatments for conditions associated with oxidative stress (Ikram et al., 2015).

Synthetic Efficiency Enhancement

- Synthesis Improvement with OxymaPure/DIC : The use of OxymaPure with the carbodiimide (DIC) approach for synthesizing α-ketoamide derivatives, including those related to (1-Ethylpropyl)aminoacetic acid, showed superiority in purity and yield over traditional methods. This indicates a methodological advancement in synthesizing complex molecules with potential pharmaceutical applications (El‐Faham et al., 2013).

Structural and Spectroscopic Characterization

- Structural Studies : Research on compounds structurally similar to (1-Ethylpropyl)aminoacetic acid, such as derivatives of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, has been characterized using X-ray diffraction techniques. This highlights the importance of understanding molecular structures for potential applications in material science and drug design (Şahin et al., 2014).

Propiedades

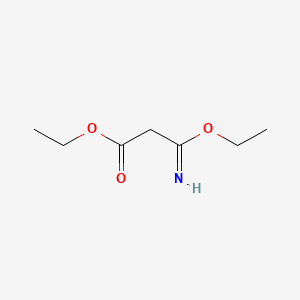

IUPAC Name |

2-oxo-2-(pentan-3-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5(4-2)8-6(9)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHWLPWXBVPHNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.